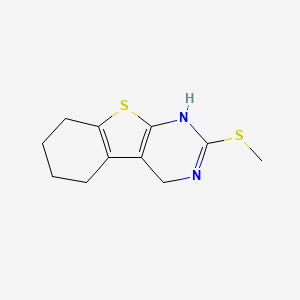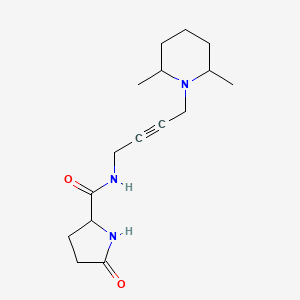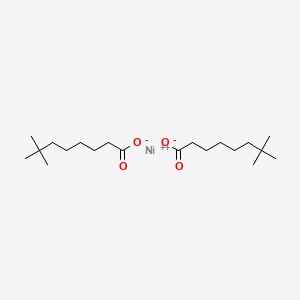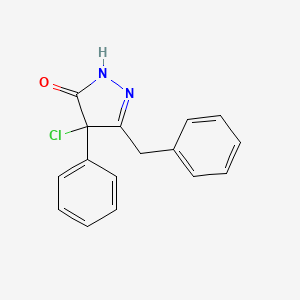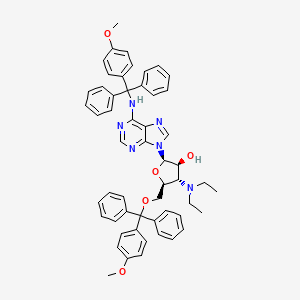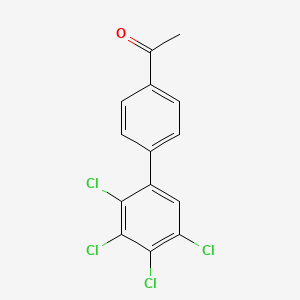
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone is a chemical compound with the molecular formula C14H8Cl4O It is characterized by the presence of a phenyl group substituted with four chlorine atoms at the 2, 3, 4, and 5 positions, attached to another phenyl group via an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 2,3,4,5-Tetrachlorobenzoyl chloride and benzene.
Reaction Conditions: The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the acyl chloride. The temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Procedure: The benzene is added dropwise to a solution of 2,3,4,5-tetrachlorobenzoyl chloride and aluminum chloride in a suitable solvent like dichloromethane. The mixture is stirred for several hours, followed by quenching with water and extraction of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the chlorine atoms, the compound is less reactive towards electrophilic aromatic substitution. it can still undergo nitration, sulfonation, and halogenation under specific conditions.
Reduction: The carbonyl group in the ethanone linkage can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Nitration: Formation of nitro derivatives.
Reduction: Formation of 1-(4-(2,3,4,5-tetrachlorophenyl)phenyl)ethanol.
Oxidation: Formation of 1-(4-(2,3,4,5-tetrachlorophenyl)phenyl)acetic acid.
Scientific Research Applications
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anticonvulsant and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone is primarily based on its interaction with biological targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. For example, its potential anticonvulsant activity may be due to its ability to modulate neurotransmitter receptors in the brain, thereby reducing neuronal excitability.
Comparison with Similar Compounds
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanol: The reduced form of the ethanone compound.
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)acetic acid: The oxidized form of the ethanone compound.
1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)methane: A structurally similar compound with a methylene linkage instead of an ethanone linkage.
Comparison: 1-(4-(2,3,4,5-Tetrachlorophenyl)phenyl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone linkage. This structural feature imparts distinct chemical reactivity and biological activity compared to its similar compounds. For instance, the ethanone group allows for specific interactions with biological targets that are not possible with the methylene or alcohol derivatives.
Properties
CAS No. |
88966-76-1 |
|---|---|
Molecular Formula |
C14H8Cl4O |
Molecular Weight |
334.0 g/mol |
IUPAC Name |
1-[4-(2,3,4,5-tetrachlorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H8Cl4O/c1-7(19)8-2-4-9(5-3-8)10-6-11(15)13(17)14(18)12(10)16/h2-6H,1H3 |
InChI Key |
OLKQFZNAXHBHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


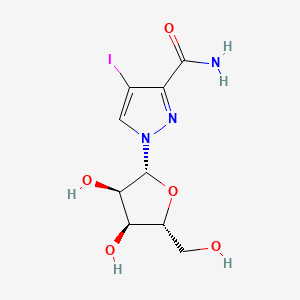
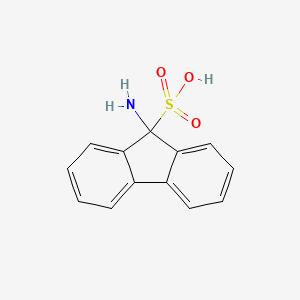
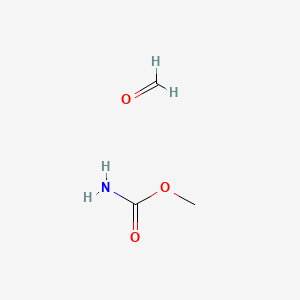
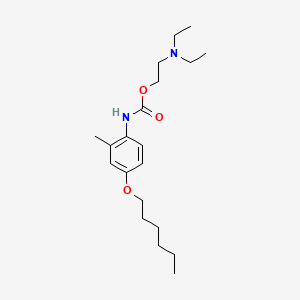


![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
